8-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE
Description
8-(Acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of acetyloxy groups, which are derivatives of acetic acid, and an ethyl group attached to the chromen (benzopyran) ring system.
Properties
IUPAC Name |
(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJANTYALNIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate typically involves the acetylation of the corresponding hydroxy coumarin derivative. One common method includes the reaction of 7-hydroxy-4-ethylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-ethylcoumarin
Reagent: Acetic anhydride
Catalyst: Pyridine
Reaction Conditions: Reflux
The reaction proceeds with the formation of the acetyloxy groups at the 7th and 8th positions of the coumarin ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(Acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The ethyl group can be oxidized to form carboxylic acid derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
